3,4-Hexanedione
Overview
Description
Synthesis Analysis
3,4-Hexanedione has been synthesized through various methods, including the catalytic synthesis utilizing propanal as a starting material. A notable approach involves the self-condensation of propanal under the catalysis of thiazoliumion and sodium carbonate, followed by oxidation with H2O2/FeSO4 in the presence of concentrated sulfuric acid, yielding 3,4-Hexanedione with an 85% yield (Zhao Yan-wei, 2011).
Molecular Structure Analysis
The molecular structure of 3,4-Hexanedione derivatives, such as 3,4-diacetyl-2,5-hexanedione, has been studied using Fourier transform infrared and Raman spectra. Density functional theory (DFT) calculations have shown strong hydrogen bonding compared to its parent molecule, acetylacetone, indicating significant interactions that influence its physical and chemical properties (S. Tayyari et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of 3,4-Hexanedione and its derivatives towards nucleophiles and in forming pyrrole derivatives has been extensively studied. For instance, the reaction of 3,4-dimethyl-2,5-hexanedione with model amines yields N-substituted tetramethylpyrroles, highlighting its potential in synthesizing pyrrole-based compounds (D. Anthony et al., 1983).
Physical Properties Analysis
The physical properties of 3,4-Hexanedione derivatives, including their optical and electronic properties, have been characterized, showing that these compounds exhibit significant absorption in the visible region. Such properties are crucial for applications in materials science, particularly in creating polymers with specific optical characteristics (Chu-Chien Lin et al., 2011).
Chemical Properties Analysis
The asymmetric hydrogenation of 3,4-Hexanedione over PtSn catalysts has been explored, indicating the compound's versatility in chemical transformations. This process selectively produces 4-hydroxyhexan-3-one, showcasing the compound's potential in asymmetric synthesis processes (V. Vetere et al., 2010).
Scientific Research Applications
Asymmetric Hydrogenation
Research conducted by Vetere et al. (2010) highlights the use of 3,4-hexanedione in the asymmetric hydrogenation process. Employing platinum-based catalysts supported on SiO2, this study achieved enantiomeric excess of 17% for 4-hydroxyhexan-3-one (Vetere, Faraoni, Podestá, & Casella, 2010).
Catalytic Synthesis
Zhao Yan-wei (2011) demonstrated the green catalytic synthesis of 3,4-Hexanedione using propanal as a starting material. The process achieved a high yield, highlighting a cost-effective method for synthesizing 3,4-Hexanedione (Zhao Yan-wei, 2011).
Biomass Conversion
A 2016 study explored converting biomass-derived dimethyl furane to 2,5-hexanedione using a biphasic system. This process achieved a high yield of 99%, showcasing an efficient method for producing valuable chemicals from biomass resources (Liu Yueqin et al., 2016).
Hydrodeoxygenation
Research by Sullivan et al. (2014) focused on the hydrodeoxygenation of 2,5-hexanedione to produce hydrodeoxygenated products. This process utilized ruthenium and iridium catalysts in an aqueous acidic medium, contributing to the field of sustainable chemistry (Sullivan, Latifi, Chung, Soldatov, & Schlaf, 2014).
Photolysis Study
Bouzidi et al. (2014) investigated the photolysis of 2,3-hexanedione, providing insights into the photolysis process of α-diketones. Their study is crucial for understanding the behavior of such compounds in the atmosphere (Bouzidi, Fittschen, Coddeville, & Tomas, 2014).
Vibrational Assignment Study
A 2007 study by Tayyari et al. delved into the structure and vibrational assignment of 3,4-diacetyl-2,5-hexanedione. Employing density functional theory, the research provided detailed insights into the vibrational spectra of this compound (Tayyari, Zahedi-Tabrizi, Laleh, Moosavi-Tekyeh, Rahemi, & Wang, 2007).
Chromatographic Analysis
A method developed by Konidari, Stalikas, & Karayannis (2001) for determining 2,5-hexanedione in urine using gas chromatography showcases the application of 3,4-Hexanedione in analytical chemistry (Konidari, Stalikas, & Karayannis, 2001).
Educational Application
Arnum's (2005) approach towards teaching green chemistry fundamentals used 2,5-hexanedione as a case study, illustrating the educational applications of 3,4-Hexanedione in promoting green chemistry principles (Arnum, 2005).
Safety And Hazards
3,4-Hexanedione is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It is toxic if inhaled and harmful if inhaled . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
hexane-3,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-5(7)6(8)4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFQMAZOBTXCAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047681 | |
Record name | 3,4-Hexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, yellow oil | |
Record name | 3,4-Hexanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3,4-Hexanedione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/436/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
123.00 to 125.00 °C. @ 760.00 mm Hg | |
Record name | 3,4-Hexanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, almost insoluble in water; soluble in alcohol and oils; very soluble in propylene glycol | |
Record name | 3,4-Hexanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3,4-Hexanedione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/436/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.941-0.950 (20°) | |
Record name | 3,4-Hexanedione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/436/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3,4-Hexanedione | |
CAS RN |
4437-51-8 | |
Record name | 3,4-Hexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4437-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,4-Hexane dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004437518 | |
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Record name | 3,4-HEXANEDIONE | |
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Record name | 3,4-Hexanedione | |
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Record name | 3,4-Hexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexane-3,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.411 | |
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Record name | 3,4-HEXANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M4NPR5VGD | |
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Record name | 3,4-Hexanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-10 °C | |
Record name | 3,4-Hexanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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